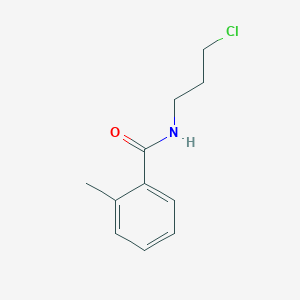

N-(3-chloropropyl)-2-methylbenzamide

Description

N-(3-Chloropropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-chloropropylamine moiety. For example, describes the synthesis of N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide via coupling 2-methylbenzoyl chloride with an amine under nitrogen atmosphere . Similarly, this compound can be synthesized by reacting 2-methylbenzoyl chloride with 3-chloropropylamine, followed by purification via column chromatography or recrystallization.

Its chlorine substituent may enhance electrophilicity, enabling participation in nucleophilic substitution reactions, while the benzamide group provides stability and hydrogen-bonding capacity .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69g/mol |

IUPAC Name |

N-(3-chloropropyl)-2-methylbenzamide |

InChI |

InChI=1S/C11H14ClNO/c1-9-5-2-3-6-10(9)11(14)13-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |

InChI Key |

NKQRWGZEJITGBT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NCCCCl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Replaces the chloropropyl group with a hydroxyl-containing tertiary alcohol chain.

- Properties and Applications: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for coordination chemistry (e.g., as an N,O-bidentate ligand in metal-catalyzed C–H functionalization) .

- Synthesis : Both compounds are synthesized via benzoyl chloride-amine coupling, but the hydroxylated analog requires post-reduction or protection/deprotection steps .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

- Structural Differences: Features an anthraquinone backbone instead of a chloropropyl chain.

- Properties and Applications: The anthraquinone moiety enables π-π stacking and redox activity, useful in organic electronics or dye synthesis. The chloropropyl chain in N-(3-chloropropyl)-2-methylbenzamide lacks such aromaticity but provides a reactive site for further functionalization (e.g., alkylation or cross-coupling) .

Flutolanil (N-(3-Isopropoxyphenyl)-2-trifluoromethylbenzamide)

- Structural Differences : Contains a trifluoromethyl group and isopropyloxy substituent instead of chloropropyl and methyl groups.

- Properties and Applications :

- Flutolanil is a commercial fungicide; its trifluoromethyl group enhances metabolic stability and bioactivity .

- The chloropropyl group in this compound may confer different bioactivity due to altered lipophilicity and electrophilicity. Chlorine’s higher electronegativity could increase interaction with biological targets compared to fluorine .

N-(3-Chloropropyl)-2-phenylethylamine

- Structural Differences : An amine derivative rather than a benzamide.

- Properties and Applications: Acts as a prodrug, releasing 2-phenylethylamine (PEA) in the brain via enzymatic dealkylation. The benzamide analog, however, would exhibit greater metabolic stability due to the amide bond’s resistance to hydrolysis .

Key Comparative Data Table

| Compound | Key Substituents | Molecular Weight (g/mol) | Applications | Reactivity Highlights |

|---|---|---|---|---|

| This compound | 3-Chloropropyl, 2-methylbenzamide | ~227.7 (estimated) | Prodrugs, directing groups | Electrophilic Cl, stable amide |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxy-tertiary alcohol | ~237.3 | Metal catalysis, ligands | Hydrogen-bond donor |

| Flutolanil | Trifluoromethyl, isopropoxy | 323.3 | Fungicide | Metabolic stability, lipophilicity |

| N-(3-Chloropropyl)-2-phenylethylamine | Chloropropyl, phenylethylamine | 197.7 | CNS prodrug | Enzymatic dealkylation |

Research Findings and Implications

- Synthetic Flexibility : The chloropropyl chain in this compound allows modular synthesis, similar to ’s use of 3-chloropyrazine derivatives in coupling reactions .

- Directing Group Utility : Unlike hydroxylated analogs (), the chlorine substituent may facilitate C–H activation in catalysis by serving as a transient directing group or leaving group .

- Toxicity Considerations: Chlorinated alkyl chains, as noted in , may pose environmental hazards (UN3077 classification), necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.